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Compound of Interest

Compound Name:
2-Amino-5-bromophenol

hydrochloride

Cat. No.: B1505894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-5-bromophenol hydrochloride, a key intermediate in pharmaceutical and fine

chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for

acquiring such data, and utilizes visualizations to clarify analytical workflows.

Spectroscopic Data Summary
While experimental spectroscopic data for the hydrochloride salt of 2-Amino-5-bromophenol is

not readily available in the public domain, data for the free base, 2-Amino-5-bromophenol,

provides a strong foundation for understanding its chemical structure. The following tables

summarize the available experimental data for the free base and provide predicted values

where experimental data is unavailable.

Note on the Hydrochloride Salt: The protonation of the amino group to form the hydrochloride

salt will induce notable changes in the spectroscopic data. In the ¹H and ¹³C NMR spectra, the

electron-withdrawing effect of the ammonium group (-NH₃⁺) will cause downfield shifts for the

aromatic protons and carbons, particularly those ortho and para to the amino group. In the IR

spectrum, the N-H stretching vibrations of the ammonium salt will appear as a broad band at

lower wavenumbers (typically 2800-3200 cm⁻¹) compared to the free amine.
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Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data for 2-Amino-5-bromophenol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.08 bs - Ar-H

6.82 d 2 Ar-H

6.78 dd 8.2 Ar-H

6.56 d 8 Ar-H

4.03 bs - -NH₂

Solvent: CD₃CN, Spectrometer Frequency: 500 MHz

Table 2: Predicted ¹³C NMR Data for 2-Amino-5-bromophenol

Predicted Chemical Shift (δ) ppm Assignment

147-152 C-OH

135-140 C-NH₂

120-125 C-Br

115-120 Ar-CH

110-115 Ar-CH

105-110 Ar-CH

Infrared (IR) Spectroscopy Data
Table 3: IR Peak List for 2-Amino-5-bromophenol
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Wavenumber (cm⁻¹) Assignment

3496 (wide) O-H stretch

3377 N-H stretch (asymmetric)

3298 N-H stretch (symmetric)

1598 Aromatic C=C stretch

1502 Aromatic C=C stretch

1431 C-H in-plane bend

1269 C-O stretch (phenol)

1210 C-N stretch (aromatic amine)

916 C-H out-of-plane bend

877 C-H out-of-plane bend

Sample Preparation: KBr pellet

Mass Spectrometry (MS) Data
While a full mass spectrum for 2-Amino-5-bromophenol is not available, low-resolution

electrospray ionization mass spectrometry (LRESIMS) data has been reported for the

protonated molecule.

Table 4: Mass Spectrometry Data for 2-Amino-5-bromophenol

m/z Ion

188/190 [M+H]⁺

The presence of two peaks with a mass difference of 2 and an approximate 1:1 intensity ratio is

characteristic of a compound containing one bromine atom (due to the natural abundance of

the ⁷⁹Br and ⁸¹Br isotopes).
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Materials:

2-Amino-5-bromophenol hydrochloride

Deuterated solvent (e.g., DMSO-d₆, D₂O)

NMR tubes (5 mm)

Volumetric flasks and pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-bromophenol hydrochloride
and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry

vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

The height of the solution in the tube should be approximately 4-5 cm.

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet.

Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the

solvent. The magnetic field homogeneity is then optimized by a process called shimming to

obtain sharp spectral lines.
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Acquisition of ¹H Spectrum:

A standard one-pulse experiment is typically used.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

Acquisition of ¹³C Spectrum:

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum

with single lines for each carbon.

The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-160

ppm).

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the

low natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectra. Chemical shifts are

referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Materials:

2-Amino-5-bromophenol hydrochloride

Potassium bromide (KBr, IR grade)

Agate mortar and pestle
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Pellet press

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet):

Thoroughly dry the KBr powder to remove any moisture.

In an agate mortar, grind a small amount (1-2 mg) of 2-Amino-5-bromophenol
hydrochloride with approximately 100-200 mg of dry KBr.

Transfer the finely ground powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the

spectrometer and acquire a background spectrum. This will be subtracted from the sample

spectrum to remove contributions from atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and

acquire the sample spectrum.

Data Acquisition:

Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is

analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Materials:
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2-Amino-5-bromophenol hydrochloride

Suitable solvent (e.g., methanol, acetonitrile)

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

Sample Preparation: Prepare a dilute solution of 2-Amino-5-bromophenol hydrochloride
(e.g., 1-10 µg/mL) in a suitable solvent.

Infusion: The sample solution is introduced into the mass spectrometer'

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-5-bromophenol
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1505894#spectroscopic-data-for-2-amino-5-
bromophenol-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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